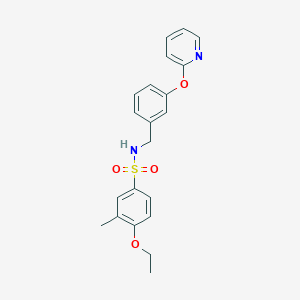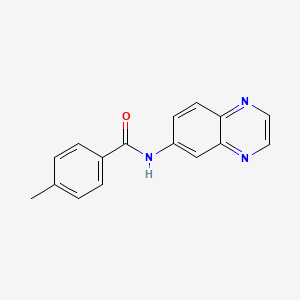
4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as FFA-1, is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of medicine. FFA-1 is a selective agonist of the free fatty acid receptor 1 (FFA1), which is a G-protein-coupled receptor that is predominantly expressed in pancreatic beta-cells, adipose tissue, and immune cells.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 4-((1-(furan-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one belongs to a class of heterocyclic compounds that have been explored for their synthetic and chemical properties. Research has shown the utility of similar azetidinone and pyran derivatives in synthesis and characterization studies. For instance, azetidinone derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating the potential for these compounds to serve as scaffolds for developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012). Additionally, compounds containing the oxadiazole or furadiazole rings, similar in structural complexity to the compound , have shown a broad range of biological activities, including antibacterial and antiviral effects (Siwach & Verma, 2020).
Therapeutic Potential
The exploration of heterocyclic compounds such as this compound extends to their therapeutic potential. Furan and pyran derivatives have been identified for their cytotoxic activities against various cancer cell lines, highlighting the relevance of these compounds in the development of new anticancer therapies (Mo et al., 2004). This showcases the significant potential of such compounds in medicinal chemistry and drug discovery efforts.
Antioxidant Properties
Additionally, the antioxidant properties of compounds structurally related to this compound have been investigated. These studies contribute to understanding the potential health benefits and therapeutic applications of these compounds, especially in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
properties
IUPAC Name |
4-[1-(furan-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-9-5-10(6-13(16)19-9)20-11-7-15(8-11)14(17)12-3-2-4-18-12/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVIOURTZWCAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)
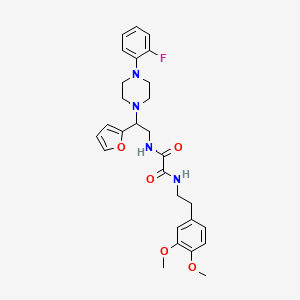
![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)
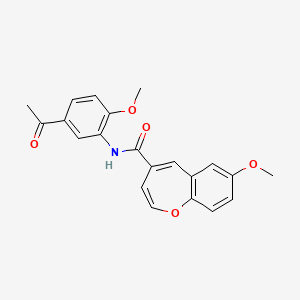
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)
![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)
![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)
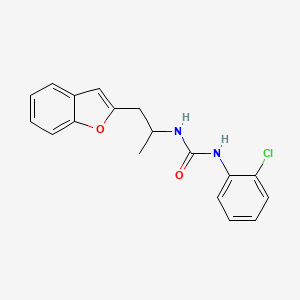
![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)


